molecular formula C7H6N2O2 B13356413 1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid

1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13356413
M. Wt: 150.13 g/mol
InChI Key: YVLFNHFOQTWQOO-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid is an organic compound featuring a pyrazole ring substituted with a propynyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired pyrazole derivative. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propynyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a pyrazole ring with a propynyl group and a carboxylic acid group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

1-prop-2-ynylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H6N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h1,4-5H,3H2,(H,10,11)

InChI Key

YVLFNHFOQTWQOO-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C=N1)C(=O)O

Origin of Product

United States

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